

A Comparative Analysis of Steric Hindrance Effects: 2-Butylaniline vs. 2-tert-Butylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Butylaniline

Cat. No.: B1265583

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **2-butylaniline** and 2-tert-butylaniline, focusing on the influence of steric hindrance on their physicochemical properties and chemical reactivity. The differing steric bulk of the n-butyl versus the tert-butyl group at the ortho position to the amino group results in significant differences in their chemical behavior. This document summarizes key experimental data, provides detailed experimental protocols for their synthesis and comparative reactivity, and includes visualizations to illustrate these concepts.

Physicochemical and Spectroscopic Data

The substitution of a linear n-butyl group with a bulky tert-butyl group in the ortho position of aniline dramatically influences the physical and spectroscopic properties of the molecule. These differences are primarily attributed to the increased steric congestion around the amino group in 2-tert-butylaniline.

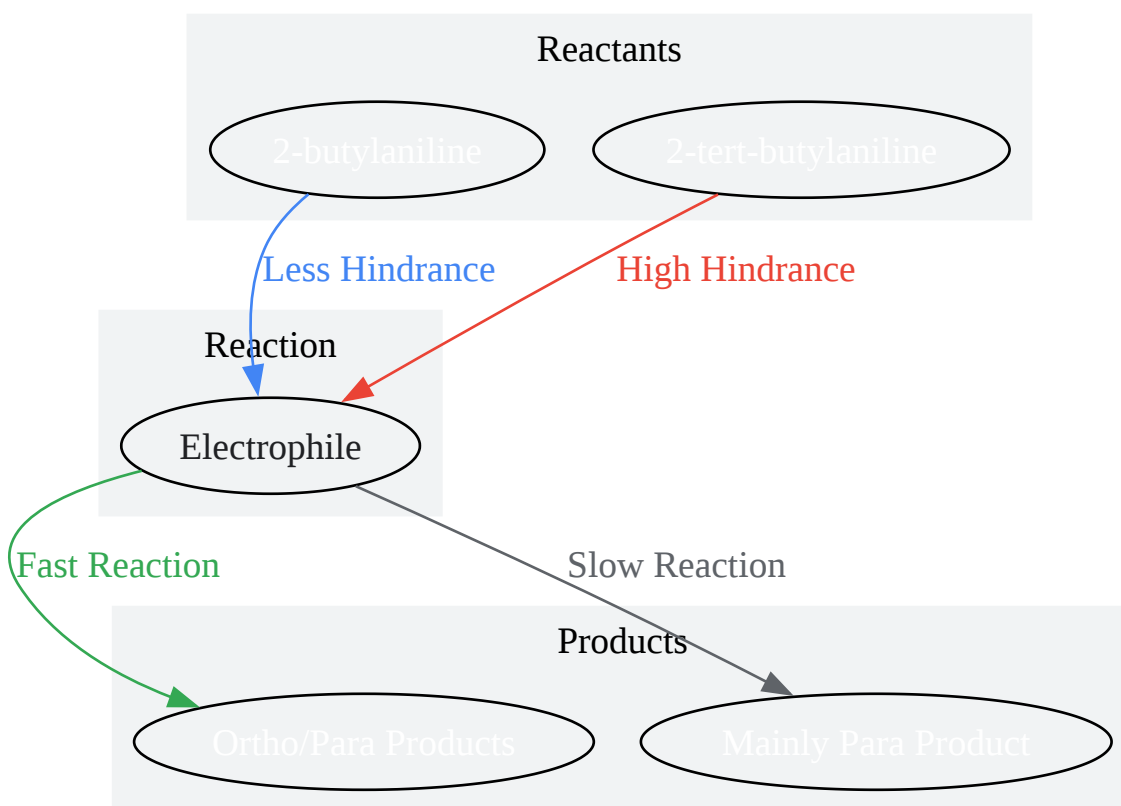
Property	2-Butylaniline	2-tert-Butylaniline	Reference
Molecular Formula	C ₁₀ H ₁₅ N	C ₁₀ H ₁₅ N	[1][2]
Molecular Weight	149.23 g/mol	149.23 g/mol	[1][2]
CAS Number	2696-85-7	6310-21-0	[3][4]
Appearance	-	Colorless to pale yellow or red-brown liquid	[5][6]
Melting Point	-	-60 °C	[4][7]
Boiling Point	-	123-124 °C at 17 mmHg	[4][7]
Density	-	0.957 g/mL at 25 °C	[4][7]
Refractive Index (n ₂₀ /D)	-	1.545	[4][7]
¹ H NMR	Aromatic protons (δ ~6.5-7.2 ppm), -NH ₂ protons (broad singlet), butyl chain protons.	Aromatic protons (δ ~6.7-7.3 ppm), a sharp singlet for the nine equivalent protons of the tert-butyl group (δ ~1.4 ppm), and a broad singlet for the -NH ₂ protons.	[8]
IR Spectroscopy (cm ⁻¹)	N-H stretching vibrations (~3300-3500 cm ⁻¹), C-H stretching of the butyl group (~2850-2960 cm ⁻¹).	N-H stretching vibrations, C-H stretching of the tert-butyl group. The steric hindrance may slightly alter the N-H stretching frequencies compared to less hindered anilines.	[8]

Note: Specific experimental data for **2-butylaniline** is less commonly reported in readily available literature compared to its tert-butyl counterpart.

Effects of Steric Hindrance on Reactivity

The primary difference in the chemical reactivity of **2-butylaniline** and 2-tert-butylaniline stems from the steric hindrance imposed by the ortho-substituent. The bulky tert-butyl group in 2-tert-butylaniline shields the amino group and the ortho-position of the aromatic ring, leading to reduced reaction rates and altered regioselectivity in various chemical transformations.

- **Acylation:** The acylation of the amino group is significantly slower for 2-tert-butylaniline compared to **2-butylaniline**. The large tert-butyl group physically obstructs the approach of the acylating agent to the nitrogen atom. In extreme cases of steric hindrance, such as with 2,6-di-tert-butylaniline, the amino group can become almost completely unreactive towards acylation.^[9]
- **Electrophilic Aromatic Substitution (EAS):** The amino group is a strong activating and ortho-, para-directing group in EAS reactions. However, the steric bulk of the tert-butyl group in 2-tert-butylaniline hinders electrophilic attack at the adjacent ortho-position (position 6). Consequently, electrophilic substitution is more likely to occur at the para-position. In **2-butylaniline**, the less bulky n-butyl group exerts a smaller steric effect, allowing for substitution at both the ortho- and para-positions.
- **Basicity:** The "ortho effect" is a phenomenon where an ortho-substituent generally decreases the basicity of aniline, regardless of its electronic nature.^[10] This is attributed to the steric hindrance of the ortho-group interfering with the solvation of the anilinium cation formed upon protonation, thereby destabilizing it and reducing the basicity of the parent aniline.^[10] Therefore, 2-tert-butylaniline is expected to be a weaker base than **2-butylaniline**.



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Experimental Protocols

This protocol is based on the Friedel-Crafts alkylation of aniline.

Materials:

- Aniline
- Methyl tert-butyl ether (MTBE)
- Montmorillonite catalyst
- Nitrogen gas
- Autoclave (100 mL)
- Heating and stirring apparatus

Procedure:[4]

- Weigh aniline (e.g., 0.012 mol), MTBE (e.g., 0.48 mol), and montmorillonite catalyst (e.g., 3.83 g) into a 100 mL autoclave.
- Purge the autoclave with nitrogen gas five times to ensure an oxygen-free environment.
- Heat the reaction mixture to 165 °C while stirring at 900 rpm.
- Maintain the reaction temperature for 4 hours.
- After the reaction is complete, turn off the heating and stirring and allow the autoclave to cool to room temperature.
- The product can be purified by distillation and chromatography to yield 2-tert-butylaniline.[6]

A common method for the synthesis of 2-alkylanilines is through the reduction of the corresponding nitroarene.

Materials:

- 1-Butyl-2-nitrobenzene
- Ethanol
- Concentrated Hydrochloric Acid
- Tin (Sn) metal
- Sodium hydroxide (NaOH) solution
- Ether or other suitable organic solvent
- Round-bottom flask with reflux condenser
- Heating mantle

Procedure:

- In a round-bottom flask, place 1-butyl-2-nitrobenzene and an excess of tin metal.
- Add ethanol as a solvent.
- Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic and may require cooling.
- After the initial reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).
- Cool the reaction mixture and make it strongly alkaline by the slow addition of a concentrated sodium hydroxide solution to precipitate the tin salts.
- Extract the product, **2-butylaniline**, with a suitable organic solvent like ether.
- Wash the organic extracts with water and then brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
- Remove the solvent by rotary evaporation.
- Purify the crude product by distillation under reduced pressure.

This experiment aims to qualitatively or quantitatively compare the rate of acylation of **2-butylaniline** and 2-tert-butylaniline.

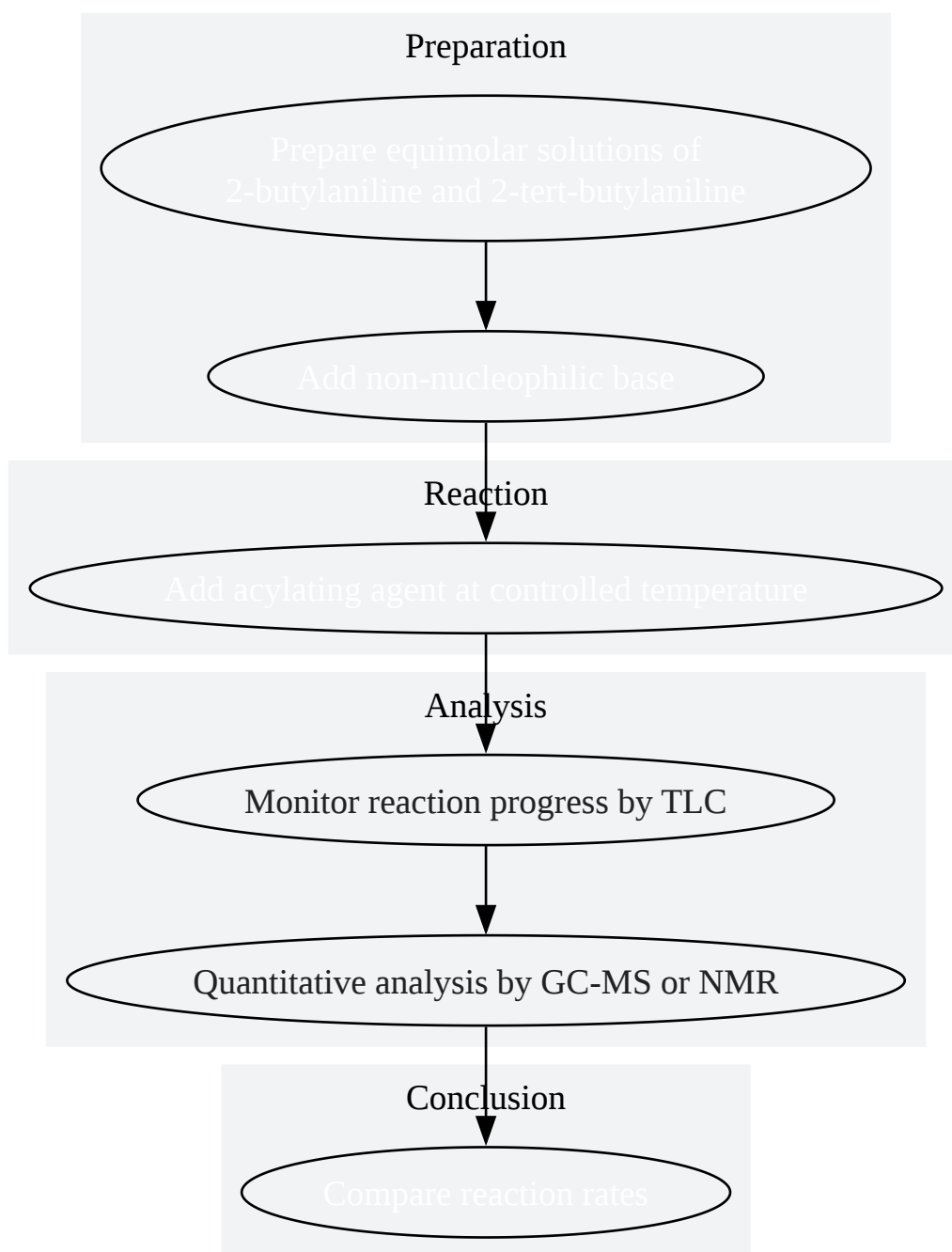
Materials:

- **2-Butylaniline**
- 2-tert-Butylaniline
- Acetyl chloride or acetic anhydride
- An aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
- A non-nucleophilic base (e.g., triethylamine or pyridine)
- TLC plates and developing chamber

- GC-MS or NMR for quantitative analysis

Procedure:

- Prepare equimolar solutions of **2-butylaniline** and 2-tert-butylaniline in the chosen aprotic solvent.
- In separate reaction vessels, add the aniline solutions and the non-nucleophilic base.
- At a controlled temperature (e.g., 0 °C or room temperature), add an equimolar amount of the acylating agent (acetyl chloride or acetic anhydride) to each reaction vessel simultaneously.
- Monitor the progress of both reactions over time by taking small aliquots and analyzing them by TLC. The disappearance of the starting aniline spot and the appearance of the product amide spot can be observed.
- For a quantitative comparison, the aliquots can be analyzed by GC-MS or ^1H NMR to determine the concentration of the starting material and product at different time points.
- The relative rates of reaction can be determined by comparing the time taken for the consumption of the starting anilines or the formation of the corresponding amides. It is expected that the reaction with **2-butylaniline** will proceed significantly faster than with 2-tert-butylaniline.



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Conclusion

The comparison between **2-butylaniline** and 2-tert-butylaniline serves as an excellent case study for understanding the profound impact of steric hindrance on the properties and reactivity of organic molecules. The bulky tert-butyl group in 2-tert-butylaniline significantly shields the

amino group, leading to decreased reactivity in reactions such as acylation and influencing the regioselectivity of electrophilic aromatic substitution. These steric effects are also reflected in the physical and spectroscopic properties of the molecule. For researchers in drug development and organic synthesis, a thorough understanding of these steric effects is crucial for predicting reaction outcomes and designing synthetic routes to access target molecules with desired substitution patterns and properties. 2-tert-butylaniline is a useful building block in pharmaceutical synthesis and the production of specialty chemicals.[3][5][11]

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